(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate

Catalog No.
S13158968
CAS No.
85661-29-6
M.F
C18H26O7
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydroge...

CAS Number

85661-29-6

Product Name

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate

IUPAC Name

(Z)-4-oxo-4-[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]but-2-enoic acid

Molecular Formula

C18H26O7

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H26O7/c1-4-9-22-12-18(13-23-10-5-2,14-24-11-6-3)15-25-17(21)8-7-16(19)20/h4-8H,1-3,9-15H2,(H,19,20)/b8-7-

InChI Key

KNDUUGQODQGFMG-FPLPWBNLSA-N

Canonical SMILES

C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)O

Isomeric SMILES

C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)O

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is a complex organic compound characterized by its unique molecular structure. Its molecular formula is C18H26O7C_{18}H_{26}O_{7}, and it has a molecular weight of approximately 354.395 g/mol. This compound features multiple allyloxy groups that enhance its reactivity and potential applications in various fields, particularly in polymer chemistry and medicinal chemistry. The compound is also known by its IUPAC name, (2Z)-4-{3-(Allyloxy)-2,2-bis[(allyloxy)methyl]propoxy}-4-oxo-2-butenoic acid, which reflects its structural components and functional groups .

The chemical behavior of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is influenced by its functional groups. It can undergo several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of new substituents.
  • Polymerization: Due to the presence of multiple allyl groups, this compound can act as a monomer in radical polymerization processes, leading to the formation of polymers with tailored properties.

These reactions are critical for developing materials with specific functionalities, such as adhesives or coatings.

The synthesis of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate typically involves multi-step organic synthesis techniques:

  • Formation of Allyloxy Methyl Groups: Starting from a suitable precursor, allyloxy groups are introduced through nucleophilic substitution.
  • Esterification with Maleic Acid: The final step involves the reaction of the modified propyl compound with maleic acid to form the hydrogen maleate ester.
  • Purification: The product is purified through methods such as recrystallization or chromatography to obtain a high-purity compound.

These methods allow for the efficient production of this complex molecule while ensuring high yields.

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate has potential applications in several areas:

  • Polymer Industry: As a reactive monomer, it can be used to synthesize advanced polymeric materials with enhanced properties.
  • Adhesives and Sealants: Its chemical reactivity makes it suitable for formulating adhesives that require strong bonding capabilities.
  • Pharmaceuticals: Given its structural characteristics, it may serve as a building block for drug development or as an active ingredient in therapeutic formulations.

Interaction studies involving (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate focus on its reactivity with various nucleophiles and electrophiles. These studies help determine how this compound interacts with biological molecules or other chemical species, which is essential for understanding its potential applications in drug design and material science.

Several compounds share structural similarities with (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,2-bis[(allyloxy)methyl]butyl hydrogen maleateC16H24O6C_{16}H_{24}O_{6}Fewer allyl groups; simpler structure .
4-(Allyloxy)methylbenzoic acidC11H12O3C_{11}H_{12}O_{3}Aromatic ring; different functional properties .
3-(Allyloxy)-1-propanolC6H12O3C_{6}H_{12}O_{3}Shorter chain; potential use in cosmetic formulations .

The uniqueness of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate lies in its complex structure featuring multiple allyl groups that can enhance reactivity and functionality compared to simpler compounds. This complexity opens avenues for innovative applications in both material science and pharmaceuticals.

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

354.16785316 g/mol

Monoisotopic Mass

354.16785316 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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